triazanium;phosphate

Vue d'ensemble

Description

. It is a white crystalline solid that is highly soluble in water and has a pungent odor. This compound is primarily used in fertilizers, fire extinguishers, and as a reagent in various chemical reactions.

Méthodes De Préparation

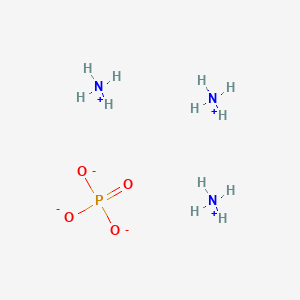

Synthetic Routes and Reaction Conditions: triazanium;phosphate is synthesized by reacting phosphoric acid (H3PO4) with ammonia (NH3). The reaction is typically carried out in an aqueous solution where phosphoric acid is neutralized by ammonia, resulting in the formation of ammonium phosphate . The reaction can be represented as: [ \text{H}_3\text{PO}_4 + 3\text{NH}_3 \rightarrow (\text{NH}_4)_3\text{PO}_4 ]

Industrial Production Methods: In industrial settings, the production of ammonium phosphate involves the neutralization of phosphoric acid with ammonia. The process includes steps such as solvent extraction, scrubbing, stripping, evaporation, and filtration to purify the phosphoric acid before neutralization . The resulting ammonium phosphate is then crystallized and dried for use in various applications.

Analyse Des Réactions Chimiques

Types of Reactions: triazanium;phosphate undergoes several types of chemical reactions, including neutralization, decomposition, and substitution reactions.

Common Reagents and Conditions:

Neutralization: Reacts with acids and bases to form salts and water.

Decomposition: Heating ammonium phosphate can lead to the release of ammonia gas and the formation of phosphoric acid.

Substitution: Reacts with metal salts to form corresponding metal phosphates.

Major Products Formed:

Neutralization: Forms water and corresponding salts.

Decomposition: Produces ammonia gas and phosphoric acid.

Substitution: Yields metal phosphates.

Applications De Recherche Scientifique

Chemical Properties and Structure

Triazanium phosphate is characterized by its white crystalline solid form and high solubility in water. The chemical formula is represented as , indicating the presence of three ammonium ions associated with a phosphate group. It is synthesized through the reaction of phosphoric acid with ammonia:

This process typically occurs under controlled conditions to optimize yield and purity.

Chemistry

- Reagent in Synthesis : Triazanium phosphate is widely used as a reagent in the synthesis of various phosphorus-containing compounds. Its ability to release ammonia and phosphoric acid upon decomposition makes it valuable for creating ammonium salts and other derivatives .

- Buffer Solutions : It is employed in the preparation of buffer solutions necessary for maintaining pH levels during chemical reactions.

Biology

- Nutrient Source : In microbiological research, triazanium phosphate serves as a nutrient source in culture media, facilitating the growth of microorganisms and plants due to its phosphorus content, which is essential for cellular metabolism .

- Drug Interactions : Studies have shown that its phosphoryl group can facilitate binding to nucleic acids, suggesting potential applications in drug delivery systems and molecular biology.

Medicine

- Pharmaceutical Formulations : Triazanium phosphate has been investigated for its role in drug formulations, particularly as a buffering agent that helps maintain pH levels critical for enzyme activity .

- Therapeutic Potential : A case study highlighted its use in managing hypophosphatemia, where phosphate supplementation led to symptom resolution in a patient.

Agriculture

- Fertilizers : Triazanium phosphate is extensively used in the production of fertilizers, providing essential nutrients that promote plant growth. Its high nitrogen content makes it particularly effective for crops requiring substantial nitrogen input .

Fire Retardants

- Flame Retardant Properties : The compound is utilized as a fire retardant in various materials. When exposed to heat or flames, it decomposes to form a carbon barrier that insulates against further heat exposure, thereby enhancing fire resistance .

Case Study: Hypophosphatemia Management

A notable case involved treating a 56-year-old man with recurrent hypophosphatemia using phosphate supplements and calcitriol. The treatment resulted in symptom resolution, underscoring the therapeutic potential of triazanium phosphate in clinical settings.

Research has indicated that derivatives of phosphorus-containing compounds exhibit moderate to promising activity against various cancer cell lines. This suggests that triazanium phosphate may possess anticancer properties worth further exploration.

Mécanisme D'action

The mechanism of action of phosphoric acid, ammonium salt (1:3) involves its ability to interact with various molecular targets and pathways. For instance, it can react with iron (III) oxide (rust) to form a black ferric phosphate layer, which is useful in rust conversion and prevention. Additionally, its acidifying and chelating properties make it effective in various industrial and domestic applications.

Comparaison Avec Des Composés Similaires

triazanium;phosphate can be compared with other similar compounds such as:

Monoammonium phosphate ((NH4)H2PO4): More stable and commonly used in fertilizers.

Diammonium phosphate ((NH4)2HPO4): Also stable and widely used in agriculture.

Ammonium polyphosphate: Used in fire retardants and fertilizers.

Uniqueness: this compound is unique due to its high solubility in water and its ability to release ammonia gas upon decomposition, making it useful in specific industrial applications .

Activité Biologique

Triazanium phosphate, a complex organic compound characterized by its nitrogen-rich triazanium core and multiple functional groups, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's interactions with biological macromolecules, its mechanism of action, and relevant case studies that highlight its therapeutic potential.

Triazanium phosphate is defined by its intricate structure, which includes:

- Functional Groups : Amino, hydroxyl, and phosphoryl groups.

- Core Structure : A triazanium framework that enhances reactivity and interaction with other biological molecules.

The presence of these functional groups allows triazanium phosphate to engage in various biochemical processes, making it a candidate for applications in drug development and molecular biology .

The biological activity of triazanium phosphate can be attributed to several key mechanisms:

- Binding to Nucleic Acids : The phosphoryl group facilitates interactions with DNA and RNA, potentially influencing gene expression and cellular functions .

- Protein Interactions : The amino groups enable binding to proteins, which may be exploited for drug delivery systems or as enzyme inhibitors .

- Cell Membrane Permeability : Long-chain fatty acid derivatives associated with the compound may enhance its ability to penetrate cell membranes, increasing its bioavailability .

Interaction Studies

Preliminary studies have demonstrated that triazanium phosphate exhibits significant binding affinity for various biological macromolecules. The following table summarizes key findings from interaction studies:

| Biological Molecule | Interaction Type | Potential Application |

|---|---|---|

| DNA | Binding | Gene regulation |

| RNA | Binding | Antiviral agents |

| Proteins | Inhibition | Drug delivery systems |

These interactions are crucial for understanding the compound's pharmacological properties and mechanisms of action in biological systems .

Case Study 1: Drug Delivery Systems

A study investigated the use of triazanium phosphate as a vehicle for delivering therapeutic agents. The results indicated that the compound's ability to bind to proteins enhanced the stability and efficacy of the delivered drugs. This study highlights the potential of triazanium phosphate in formulating new drug delivery systems that improve patient outcomes .

Case Study 2: Antiviral Applications

Research has shown that triazanium phosphate can inhibit viral replication by binding to viral RNA. This mechanism suggests its potential use as an antiviral agent. Further studies are ongoing to explore its efficacy against specific viral strains .

Comparative Analysis

Triazanium phosphate can be compared with other nitrogen-containing compounds based on their structures and functionalities. The following table highlights these comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Adenosine Triphosphate | C₁₀H₁₃N₅O₁₄P₃ | Key energy carrier; complex energy transfer role |

| Coenzyme A | C₂₁H₃₃N₇O₁ₗP | Involved in fatty acid metabolism; phosphorylated ribose |

| Triazanium Phosphate | Complex structure | Multifunctional; potential for drug delivery |

The complexity of triazanium phosphate sets it apart from simpler compounds like adenosine triphosphate (ATP) or coenzyme A, suggesting broader applications in biotechnology and pharmaceuticals .

Propriétés

IUPAC Name |

triazanium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.H3O4P/c;;;1-5(2,3)4/h3*1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIUUUJAJJNDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-31-9 (Parent) | |

| Record name | Ammonium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8052778 | |

| Record name | Phosphoric acid, ammonium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [OECD SIDS] Aqueous solution; [JECFA] White odorless granules; [Redox Chemicals MSDS] | |

| Record name | Ammonium polyphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-65-6, 68412-62-4, 68333-79-9 | |

| Record name | Ammonium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, di-C4-18-alkyl esters, ammonium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, ammonium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polyphosphoric acids, ammonium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, di-C4-18-alkyl esters, ammonium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM PHOSPHATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZJF06M0I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.